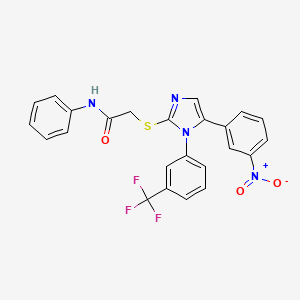
2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic compound with multifaceted applications across various fields including chemistry, biology, and medicine. The complex structure, featuring nitrophenyl and trifluoromethylphenyl groups, makes it a subject of interest in several research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically begins with the formation of the imidazole core Key steps involve the condensation of 3-nitrobenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst to form the imidazole ring
Industrial Production Methods
Scaling up to industrial production often involves optimized reaction conditions to ensure high yield and purity. Process improvements may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and recrystallization to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, particularly at the nitrophenyl moiety.
Reduction: : The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like sodium dithionite.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium dithionite, lithium aluminum hydride
Substituting agents: : Halides for nucleophilic substitution, sulfonating agents for electrophilic substitution
Major Products Formed
Oxidation: : Formation of nitrosophenyl derivatives
Reduction: : Formation of aminophenyl derivatives
Substitution: : Formation of various substituted imidazole derivatives
Scientific Research Applications
The versatility of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide allows it to be employed in numerous scientific research areas:
Chemistry: : Used as a precursor for more complex molecules in organic synthesis.
Biology: : Studied for its potential antimicrobial and antifungal properties due to its imidazole core.
Medicine: : Investigated for its potential as an anti-inflammatory agent and its interactions with various biological targets.
Industry: : Utilized in the development of specialized materials with unique chemical properties.
Mechanism of Action
The effects of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide are typically mediated through its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl and trifluoromethyl groups contribute to its binding affinity and specificity. It may modulate signaling pathways involved in inflammation, microbial growth, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-((5-(3-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: : Lacks the nitro group, resulting in different reactivity and biological activity.
2-((5-(3-chlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: : Contains a chloro group, altering its electronic properties and interactions.
2-((5-(3-fluorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: : Similar in structure but with different pharmacokinetic and pharmacodynamic profiles due to the presence of the fluorine atom.
Uniqueness
2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide stands out due to its combination of nitrophenyl and trifluoromethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O3S/c25-24(26,27)17-7-5-10-19(13-17)30-21(16-6-4-11-20(12-16)31(33)34)14-28-23(30)35-15-22(32)29-18-8-2-1-3-9-18/h1-14H,15H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSNCQFWBJYOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
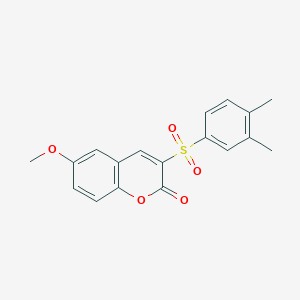
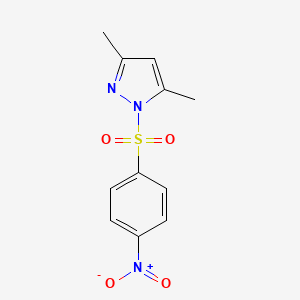
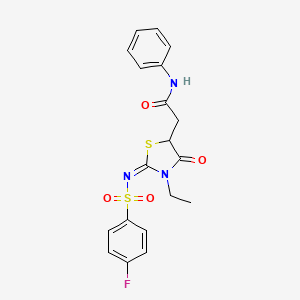
![3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL](/img/structure/B2446729.png)
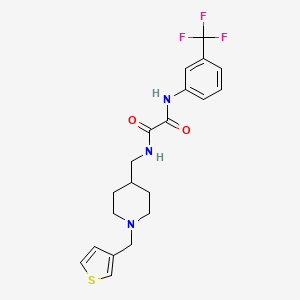
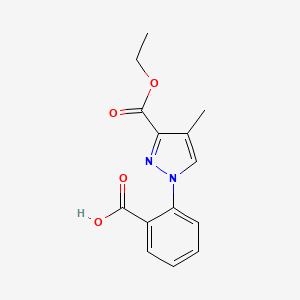
![3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2446734.png)
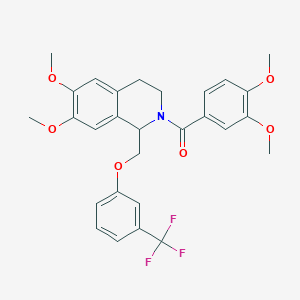
![6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2446736.png)
![4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446737.png)
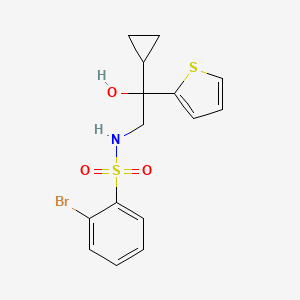
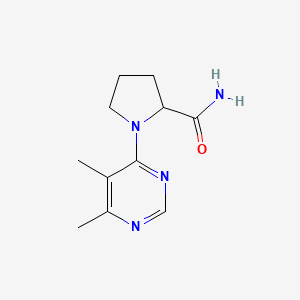
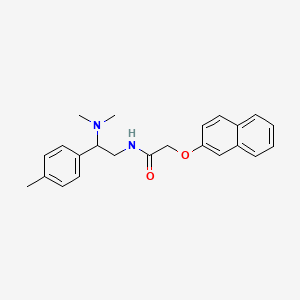
![2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2446743.png)
